molecular formula C11H15N3S B12467996 N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine

Cat. No.: B12467996
M. Wt: 221.32 g/mol
InChI Key: POTPLDAHJMBBCP-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine typically involves the reaction of 2-bromo-1-amino-4,5-dihydro-1,3-thiazole with benzene-1,4-diamine under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-dione.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetyl-5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)acetamide
  • N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate

Uniqueness

N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)benzene-1,4-diamine is unique due to its specific thiazole-benzene structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

4-N-(5,5-dimethyl-4H-1,3-thiazol-2-yl)benzene-1,4-diamine

InChI

InChI=1S/C11H15N3S/c1-11(2)7-13-10(15-11)14-9-5-3-8(12)4-6-9/h3-6H,7,12H2,1-2H3,(H,13,14)

InChI Key

POTPLDAHJMBBCP-UHFFFAOYSA-N

Canonical SMILES

CC1(CN=C(S1)NC2=CC=C(C=C2)N)C

Origin of Product

United States

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